molecular formula C11H10ClF3O B1324243 4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane CAS No. 898783-64-7

4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane

Cat. No.: B1324243
CAS No.: 898783-64-7
M. Wt: 250.64 g/mol
InChI Key: PQYNOJVTECVSNJ-UHFFFAOYSA-N
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Description

4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane is a synthetic compound belonging to the family of aryl ketones. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a butanone moiety. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-trifluoromethylbenzene and butanone.

    Ketone Formation: The formation of the ketone moiety involves oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:

    Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes are employed.

    Catalysts and Solvents: Catalysts and solvents are used to optimize reaction rates and yields. Common solvents include dichloromethane and toluene.

    Purification: The final product is purified using techniques such as distillation, recrystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: It may inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: The compound can interact with cellular receptors, modulating signal transduction pathways.

    Affect Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-oxo-1-(2-fluorophenyl)butane: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

    4-Chloro-1-oxo-1-(2-methylphenyl)butane: Similar structure but with a methyl group instead of a trifluoromethyl group.

    4-Chloro-1-oxo-1-(2-nitrophenyl)butane: Similar structure but with a nitro group instead of a trifluoromethyl group.

Uniqueness

4-Chloro-1-oxo-1-(2-trifluoromethylphenyl)butane is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications .

Properties

IUPAC Name

4-chloro-1-[2-(trifluoromethyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3O/c12-7-3-6-10(16)8-4-1-2-5-9(8)11(13,14)15/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYNOJVTECVSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642275
Record name 4-Chloro-1-[2-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-64-7
Record name 4-Chloro-1-[2-(trifluoromethyl)phenyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-[2-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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